2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(ethylamino)-1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-8-11(13)10-6-4-9(2)5-7-10/h4-7,11-13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUSGYMFNHMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by an ethylamino group attached to a 4-methylphenyl moiety and an alcohol functional group. Its unique structure suggests diverse interactions with biological systems, making it a candidate for various pharmacological applications.
- Molecular Formula : C13H19NO
- Molecular Weight : 207.31 g/mol
- Structural Characteristics : The compound features an ethylamino group, a 4-methylphenyl group, and an alcohol functional group, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have explored the biological activity of 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that the compound exhibits potential antimicrobial properties . It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For example, derivatives similar to this compound have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
The anticancer potential of related compounds has been investigated using various cancer cell lines. For instance, derivatives of phenethylamine have exhibited cytotoxic effects against glioblastoma and breast cancer cell lines, with some showing selectivity towards specific cancer types . While specific data on 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol is limited, its structural similarities suggest it may possess comparable anticancer properties.
The mechanism by which 2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways .
Case Study: Antimicrobial Efficacy
A study conducted on similar compounds revealed that derivatives with the ethylamino structure demonstrated promising antibacterial activity. The research involved evaluating these compounds against clinically relevant bacterial strains, confirming their potential as leads for new antimicrobial agents .
Research Findings: Anticancer Screening
In a comparative analysis of phenethylamine derivatives, several compounds were screened for cytotoxicity against multiple cancer cell lines. Notably, some derivatives showed selective toxicity towards T-lymphoblastic cell lines while sparing normal cells . This highlights the importance of structural modifications in enhancing the anticancer efficacy of related compounds.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathogen/Cancer Cell Line | MIC/IC50 Value |
|---|---|---|---|
| 2-(Ethylamino)-N-(4-methylphenyl)propanamide | Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 µg/mL |
| 2-Ethylmethcathinone | Anticancer | Glioblastoma U-87 | IC50 = 9 nM |
| N-(1,3-dioxoisoindolin-2-yl)-3-amino-propanamide | Antioxidant/Anticancer | MDA-MB-231 Breast Cancer | IC50 = 44.6 ± 8.0% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Ethanol vs. Ketone
(A) 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one (4-MEC)
- IUPAC Name: 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- CAS No.: 1225617-18-4 .
Key Differences :
- Replaces the ethanol group with a ketone (propan-1-one), classifying it as a cathinone derivative.
- Pharmacological Relevance: 4-MEC is a synthetic stimulant and controlled substance under international drug treaties .
(B) 2-(Methylamino)-1-(4-methylphenyl)propan-1-one (4-MMC)
- IUPAC Name: 2-(Methylamino)-1-(4-methylphenyl)propan-1-one
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol
- CAS No.: Not explicitly provided, but structurally referenced in .
Comparison :
- Differs by a methylamine group instead of ethylamine.
Substituent Modifications on the Aromatic Ring
(A) 2-(Ethylamino)-1-(4-methoxyphenyl)ethan-1-ol
- IUPAC Name: 2-(Ethylamino)-1-(4-methoxyphenyl)ethan-1-ol
- Molecular Formula: C₁₁H₁₇NO₂
- Molecular Weight : 195.26 g/mol (estimated)
- Key Feature : A methoxy (-OCH₃) group replaces the methyl (-CH₃) on the phenyl ring.
Implications :
(B) 1-(4-Ethoxyphenyl)-2-(ethylamino)ethan-1-ol
- CAS No.: 636997-13-2
- Structure : Ethoxy (-OCH₂CH₃) substituent at the para position.
Comparison :
Amino Group Variations
(A) 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol
Key Differences :
- Replaces the ethylamine with a benzylamine group (4-methylbenzyl).
- The bulkier aromatic amine may reduce solubility but improve binding to hydrophobic receptor pockets .
(B) (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol
- CAS No.: 1213920-90-1
- Structure: Chiral amino group at the β-position with a 4-methoxy-2-methylphenyl substituent.
Data Table: Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
